N-(2,5-dimethylphenyl)-2-{[3-(2-methoxyethyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
This compound features a thieno[3,2-d]pyrimidin-4-one core fused with a thiophene ring, substituted at position 3 with a 2-methoxyethyl group and at position 6 with a methyl group. A sulfanyl (-S-) linker at position 2 connects the core to an acetamide moiety, which is further substituted with a 2,5-dimethylphenyl group.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S2/c1-12-5-6-13(2)15(9-12)21-17(24)11-27-20-22-16-10-14(3)28-18(16)19(25)23(20)7-8-26-4/h5-6,9,14H,7-8,10-11H2,1-4H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAHKALLXWZQKAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=C(C=CC(=C3)C)C)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2,5-dimethylphenyl)-2-{[3-(2-methoxyethyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide” typically involves multi-step organic reactions. The starting materials often include 2,5-dimethylaniline and various thienopyrimidine derivatives. The key steps may involve:
Formation of the thienopyrimidine core: This can be achieved through cyclization reactions involving thiophene and pyrimidine precursors.
Introduction of the sulfanyl group: This step may involve the use of thiol reagents under specific conditions.
Acetamide formation: The final step typically involves the reaction of the intermediate with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of such compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate reactions.
Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.
Chemical Reactions Analysis
Types of Reactions
“N-(2,5-dimethylphenyl)-2-{[3-(2-methoxyethyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide” can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Alcohol derivatives.
Substitution products: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, thienopyrimidine derivatives are often studied for their potential as enzyme inhibitors. This compound may exhibit inhibitory activity against specific enzymes, making it a candidate for drug development.
Medicine
Medicinally, compounds like “N-(2,5-dimethylphenyl)-2-{[3-(2-methoxyethyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide” are investigated for their potential therapeutic effects. They may have applications in treating diseases such as cancer, inflammation, and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of “N-(2,5-dimethylphenyl)-2-{[3-(2-methoxyethyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide” involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby exerting its biological effects. The specific pathways involved depend on the target enzyme or receptor.
Comparison with Similar Compounds
Data Tables
Table 1: Structural Comparison
Table 2: Physicochemical Properties
| Property | Target Compound | Compound | Compound |
|---|---|---|---|
| Molecular Weight | ~450 | 344.21 | 403.50 |
| H-Bond Donors | 1 | 2 | 1 |
| H-Bond Acceptors | 5 | 4 | 4 |
Biological Activity
N-(2,5-dimethylphenyl)-2-{[3-(2-methoxyethyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer properties. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound based on diverse research findings.
Chemical Structure and Properties
The compound features a thienopyrimidine core linked to a 2,5-dimethylphenyl group and a methoxyethyl substituent. Its molecular formula is with a molecular weight of approximately 356.46 g/mol. The structural complexity suggests potential interactions with various biological targets.
Antimicrobial Activity
Research indicates that compounds with similar thienopyrimidine structures exhibit significant antibacterial and antimycobacterial activities. For instance:
- Minimum Inhibitory Concentration (MIC) : Several derivatives showed potent activity against Gram-positive and Gram-negative bacteria. The MIC values for related compounds ranged from 8 to 32 µM against strains such as Staphylococcus aureus and Escherichia coli .
- Mechanism : The presence of the thienopyrimidine ring is crucial for antimicrobial efficacy. Substituents at specific positions enhance activity by interacting with bacterial enzymes or disrupting cell wall synthesis .
Anticancer Activity
The compound has also been evaluated for its anticancer properties:
- Cell Lines Tested : Various cancer cell lines including MCF-7 (breast cancer) and HEK293 (kidney cancer) have been utilized in bioassays to determine cytotoxicity .
- IC50 Values : Related thienopyrimidine derivatives demonstrated IC50 values ranging from 3.1 µM to 40 µM across different cell lines, indicating moderate to high potency against cancer cells .
Case Studies
-
Antibacterial Study :
A study synthesized several thienopyrimidine derivatives and evaluated their antibacterial properties against Mycobacterium tuberculosis. The most potent compounds showed MIC values below 10 µM, demonstrating significant potential as new antimycobacterial agents . -
Anticancer Evaluation :
In vitro studies on MCF-7 cells revealed that certain analogs of the compound exhibited selective cytotoxicity with IC50 values as low as 3.1 µM. This suggests that modifications to the thienopyrimidine scaffold can enhance selectivity towards cancer cells while minimizing effects on normal cells .
Data Summary
Q & A
Basic: How can researchers optimize the synthetic route for this compound to improve yield and purity?
Answer:
The synthesis of thieno-pyrimidinone derivatives often involves multi-step reactions, including cyclization, sulfanyl group introduction, and acetamide coupling. Key optimization steps include:
- Temperature control during cyclization (e.g., maintaining 80–100°C for thieno-pyrimidinone core formation) to minimize side reactions .
- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance solubility of intermediates, as seen in similar acetamide syntheses with yields up to 80% .
- Catalytic use : Thiourea or triethylamine can facilitate sulfanyl group incorporation, as demonstrated in analogous thieno-pyrimidinone systems .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) effectively isolates the final compound, confirmed by NMR and HPLC purity >95% .
Basic: What analytical techniques are critical for confirming the structure of this compound?
Answer:
Structural validation requires a combination of spectroscopic and crystallographic methods:
- 1H NMR : Characteristic peaks include aromatic protons (δ 7.2–7.8 ppm), methyl groups (δ 2.1–2.3 ppm), and sulfanyl-acetamide protons (δ 4.1–4.3 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]+) and fragmentation patterns aligned with the thieno-pyrimidinone scaffold .
- Elemental analysis : Carbon, nitrogen, and sulfur content must match theoretical values (e.g., C: 45.36%, N: 12.21%, S: 9.32%) to confirm purity .
Advanced: How can crystallography data resolve ambiguities in the compound’s conformation and intermolecular interactions?
Answer:
Single-crystal X-ray diffraction provides atomic-level insights:
- Unit cell parameters : Monoclinic systems (e.g., space group P21/c) with cell dimensions (e.g., a = 18.220 Å, b = 8.118 Å) reveal packing efficiency and hydrogen-bonding networks .
- Hydrogen bonding : Sulfanyl and acetamide groups often form intermolecular bonds with pyrimidinone oxygen, stabilizing the crystal lattice .
- Torsion angles : The 2-methoxyethyl substituent’s orientation (e.g., C–O–C–C dihedral angles) impacts solubility and reactivity .
Advanced: What methodologies are recommended for analyzing contradictory biological activity data in this compound’s pharmacological studies?
Answer:
Contradictions in bioactivity (e.g., varying IC50 values) can arise from assay conditions or conformational flexibility. Mitigation strategies include:
- Dose-response profiling : Validate activity across multiple concentrations (e.g., 0.1–100 µM) to rule out assay-specific artifacts .
- Molecular dynamics (MD) simulations : Model ligand-receptor interactions (e.g., with kinase targets) to identify binding poses influenced by the 2-methoxyethyl group’s flexibility .
- Metabolic stability assays : Assess hepatic microsomal degradation to differentiate intrinsic activity from pharmacokinetic variability .
Advanced: How can in silico modeling predict the compound’s pharmacokinetic and toxicity profiles?
Answer:
Computational tools enable early-stage ADMET prediction:
- Lipophilicity (LogP) : Software like COMSOL Multiphysics models partition coefficients, critical for blood-brain barrier penetration .
- CYP450 inhibition : Docking studies (e.g., AutoDock Vina) evaluate interactions with cytochrome enzymes, flagged by the thieno-pyrimidinone core’s electron-rich regions .
- Toxicity alerts : QSAR models predict hepatotoxicity risks based on structural analogs (e.g., acetamide derivatives with chloro-substituents) .
Basic: What solvent systems are optimal for solubility testing in biological assays?
Answer:
- Primary solvents : DMSO (for stock solutions) diluted to ≤1% in PBS or cell culture media to avoid cytotoxicity .
- Co-solvents : Ethanol or PEG-400 enhance solubility for in vivo studies, as validated in thieno-pyrimidinone analogs .
- Surfactants : Polysorbate 80 (0.1% w/v) stabilizes colloidal dispersions in aqueous buffers .
Advanced: How can researchers design experiments to explore structure-activity relationships (SAR) for this compound?
Answer:
SAR studies require systematic modifications:
- Core substitutions : Replace the 6-methyl group with halogens (e.g., Cl, F) to assess electronic effects on target binding .
- Side-chain variations : Compare 2-methoxyethyl with ethyl or propyl groups to evaluate steric impacts .
- Biological testing : Use panels of kinase or protease assays to map pharmacophore contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
